Ethyl 2-(5-bromo-2-formylphenoxy)acetate
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Description
Ethyl 2-(5-bromo-2-formylphenoxy)acetate is a chemical compound with the molecular formula C11H11BrO4 . It is used in organic synthesis as a building block .
Synthesis Analysis
The synthesis of this compound involves a reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene and potassium carbonate in N,N-dimethyl-formamide at 120°C for 3 hours . The precipitate is then separated out and purified by recrystallization .Scientific Research Applications
Synthesis and Biological Applications : One of the primary applications of ethyl 2-(5-bromo-2-formylphenoxy)acetate in scientific research is its role in the synthesis of complex organic molecules and potential biological agents. For instance, this compound has been utilized in the synthesis of Zinquin ester and Zinquin acid, both of which are zinc(II)-specific fluorophores. These compounds have significance in studying biological zinc(II), highlighting the compound's utility in developing fluorescence-based probes for bioimaging and metal ion detection in biological systems (Mahadevan et al., 1996).
Chemical Transformations and Synthetic Pathways : this compound is pivotal in diverse chemical transformations. It serves as a precursor in the synthesis of 2-arylpropanoic acids through organo-selenium and -tellurium compounds' oxidative aryl migration. These processes are crucial for creating pharmaceutically relevant compounds, illustrating the compound's versatility in synthesizing a wide range of organic molecules (Uemura et al., 1986).
Antioxidant Properties : Research on marine red alga Rhodomela confervoides has led to the discovery of new nitrogen-containing bromophenols, showcasing potent antioxidant activities. These findings suggest the broader applicability of bromophenol derivatives, potentially including this compound, in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Antimicrobial and Pharmacological Activities : The synthesis of new benzofuran analogues from 5-bromosalicylaldehyde, which is structurally related to this compound, has demonstrated significant antimicrobial and pharmacological activities. This highlights the potential of this compound and its derivatives in contributing to the development of new therapeutic agents (Parameshwarappa et al., 2008).
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-formylphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-5-9(12)4-3-8(10)6-13/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGQAUDSJKCXBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443210 |
Source
|
Record name | Ethyl 2-(5-bromo-2-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942414-81-5 |
Source
|
Record name | Ethyl 2-(5-bromo-2-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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